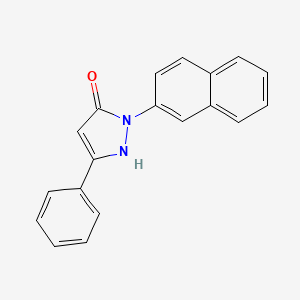

![molecular formula C13H11NO2 B5587852 1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)

1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one, has been explored through various chemical strategies. A noteworthy method involves the silver-catalyzed stereoselective synthesis of polysubstituted (Z)-1,2-dihydrobenzo[cd]indoles from 8-ethynylnaphthalen-1-amines, showcasing a pathway to benzo[cd]indol-2(1H)-ones. This process highlights the adaptability and efficiency of using silver catalysis in constructing complex indole frameworks with significant biological and pharmaceutical relevance (Wang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications of Indole Derivatives

Indole derivatives, including "1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one", are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science. For example, the Rh(III)-catalyzed synthesis of alkylidene-1,2-dihydrobenzo[cd]indoles demonstrates the utility of indole derivatives in constructing biologically important scaffolds, highlighting their relevance in synthesizing compounds with potential therapeutic uses (Rej & Chatani, 2020). Additionally, the synthesis of 4-amino-, 4-hydroxy-, and 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles and their bromination offers a glimpse into the synthetic versatility of indole derivatives, suggesting their applicability in creating novel compounds for various scientific purposes (Somei et al., 2014).

Cyclodextrin Complexation for Enhanced Solubility

The inclusion complexes formed between cyclodextrins (CDs) and various compounds, including parabens, underscore the role of CDs in enhancing the solubility of hydrophobic molecules. This principle could be applied to "1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one" to improve its solubility and stability for research and development applications in pharmaceutical formulations (Saokham et al., 2018).

Environmental Presence and Photodegradation of Parabens

Research on the occurrence, fate, and behavior of parabens in aquatic environments provides insight into the environmental impact of organic compounds, including indole derivatives. Understanding the environmental persistence and degradation pathways of such compounds can inform their safe and sustainable use in various applications (Haman et al., 2015). Additionally, studies on the photodegradation of parabens highlight the importance of investigating the stability and degradation mechanisms of similar compounds under environmental conditions, which is crucial for assessing their long-term ecological impact (Gmurek et al., 2015).

Eigenschaften

IUPAC Name |

1-ethyl-6-hydroxybenzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-2-14-10-6-7-11(15)8-4-3-5-9(12(8)10)13(14)16/h3-7,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFNNSZHHCZXDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)O)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-6-hydroxybenzo[cd]indol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587780.png)

![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)

![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)

![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)

![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)

![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)